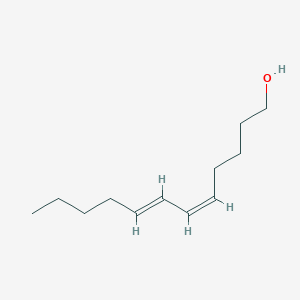

(5Z,7E)-dodeca-5,7-dien-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z,7E)-dodeca-5,7-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is notable for its role as a pheromone in certain insect species, particularly in the context of mating disruption strategies for pest control.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7E)-dodeca-5,7-dien-1-ol typically involves several steps, including the use of palladium-catalyzed coupling reactions. One common method involves the hydrozirconation of an alkyne followed by coupling reactions using palladium catalysts and selective hydrogenations . Another approach includes the Wittig condensation reactions to form the conjugated dienyl alcohols .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the Lindlar reduction of (E)-7-dodecen-5-yn-1-ol, although this method may lack selectivity and produce a mixture of (Z,E)-diene and monoenic compounds .

化学反応の分析

Types of Reactions

(5Z,7E)-dodeca-5,7-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.

Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: (5Z,7E)-dodeca-5,7-dienal or (5Z,7E)-dodeca-5,7-dienoic acid.

Reduction: (5Z,7E)-dodecane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

(5Z,7E)-Dodeca-5,7-dien-1-ol serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its reactivity:

- Oxidation: Converts the alcohol group into aldehydes or carboxylic acids.

- Reduction: Can be hydrogenated to form saturated compounds.

- Substitution Reactions: The hydroxyl group can be replaced with other functional groups.

Biology

This compound has been studied for its role as a pheromone in insects:

- It is particularly effective in mating disruption strategies for pest control, such as with the pine caterpillar moth (Dendrolimus pini). The compound mimics natural pheromones, interfering with male mating behavior .

Medicine

Research indicates potential therapeutic properties:

- It exhibits antimicrobial and anti-inflammatory effects and has been investigated for its interactions with biological targets that could lead to new treatments .

Case Study 1: Pheromone Activity in Insect Control

In a study focusing on the pine moth (Dendrolimus spectabilis), this compound was identified as a key component of female sex pheromones. Electroantennogram tests confirmed its effectiveness in attracting male moths, suggesting its utility in pest management strategies aimed at population control .

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against pathogens such as Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent .

作用機序

The mechanism of action of (5Z,7E)-dodeca-5,7-dien-1-ol as a pheromone involves binding to specific receptors in the target insect species, triggering behavioral responses such as attraction or mating disruption. The molecular targets are typically olfactory receptors that detect the pheromone and initiate a signaling cascade leading to the desired behavioral outcome .

類似化合物との比較

Similar Compounds

(5Z,7E)-dodeca-5,7-dienal: Similar structure but with an aldehyde group instead of a hydroxyl group.

(5Z,7E)-dodeca-5,7-dienoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

(5Z,7E)-dodecane: Similar carbon chain length but fully saturated without double bonds.

Uniqueness

(5Z,7E)-dodeca-5,7-dien-1-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

(5Z,7E)-dodeca-5,7-dien-1-ol is an organic compound notable for its unique structure, characterized by two conjugated double bonds and a hydroxyl group. This compound has gained attention for its biological activity, particularly in the field of pest control as a pheromone and its potential applications in organic synthesis.

- IUPAC Name : this compound

- CAS Number : 73416-71-4

- Molecular Formula : C₁₂H₂₂O

- Molecular Weight : 198.31 g/mol

Pheromone Activity

This compound serves primarily as a pheromone in various insect species. It is particularly effective in the mating disruption strategies for pests such as the pine caterpillar moth (Dendrolimus pini). The compound acts by mimicking the natural sex pheromones released by female moths, thus interfering with male mating behavior and reducing population growth.

The mechanism through which this compound operates involves binding to specific olfactory receptors in male insects. This binding triggers a cascade of behavioral responses aimed at attracting mates. The effectiveness of this compound in disrupting mating patterns highlights its potential as an environmentally friendly pest control agent.

Synthesis and Research Findings

Research into the synthesis of this compound has revealed several efficient methods. A notable synthetic route involves palladium-catalyzed reactions that allow for the selective formation of this compound from simpler precursors.

Synthesis Methods

| Method | Description |

|---|---|

| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to couple alkyne precursors with other reagents to form this compound. |

| Hydrozirconation | Involves hydrozirconation followed by cross-coupling to produce the desired diene structure. |

| Reduction Techniques | Reduction of double bonds or oxidation of alcohol groups can yield various derivatives of dodecadienols. |

Application in Pest Control

A study conducted on the use of this compound in agricultural settings demonstrated its efficacy in disrupting mating patterns of the pine caterpillar moth. The results indicated a significant reduction in moth populations when traps baited with this pheromone were deployed.

Key Findings:

- Reduction Rate : Up to 70% decrease in male captures when using pheromone traps.

- Field Trials : Conducted over two growing seasons showed consistent results across different environmental conditions.

Comparative Analysis with Related Compounds

This compound is often compared with other similar compounds due to its unique properties and applications.

| Compound | Structure | Biological Activity |

|---|---|---|

| (5Z,7E)-Dodeca-5,7-dienal | Aldehyde group instead of hydroxyl | Similar pheromone activity but less effective due to structural differences. |

| (5Z,7E)-Dodecadienoic acid | Carboxylic acid group | Exhibits some biological activity but primarily used for different chemical reactions. |

特性

IUPAC Name |

(5Z,7E)-dodeca-5,7-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKGQZMLJXRJX-MDAAKZFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C\CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。